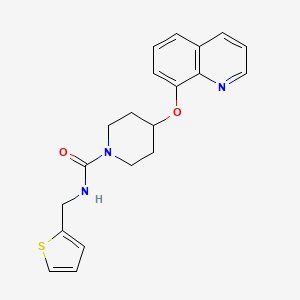![molecular formula C20H18ClN7OS B2379469 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351635-29-4](/img/structure/B2379469.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H18ClN7OS and its molecular weight is 439.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
The presence of an imidazole ring in its structure suggests it may interact with its targets through hydrogen bonding or π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to inhibit enzymes like cdk4/6, which play crucial roles in cell cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interaction with proteins, it may influence cellular processes such as signal transduction, gene expression, or cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment due to the ionizable groups in its structure .
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7OS/c21-14-1-2-15-16(9-14)30-20(25-15)26-19(29)13-3-6-27(7-4-13)17-10-18(24-11-23-17)28-8-5-22-12-28/h1-2,5,8-13H,3-4,6-7H2,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORRZALGZQEWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)


![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)
![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)
![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)
![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2379402.png)


![1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B2379407.png)
![[1-(2-Pyridinyl)propyl]amine dihydrochloride](/img/structure/B2379409.png)
